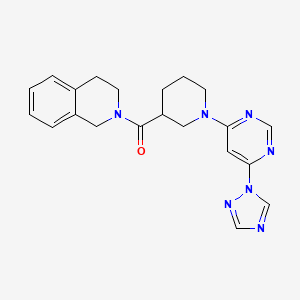

(3,4-dihidroisoquinolin-2(1H)-il)(1-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)piperidin-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.

BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

La estructura central de este compuesto, que presenta el grupo 1,2,4-triazol, ha sido ampliamente estudiada por sus potenciales propiedades anticancerígenas. Las investigaciones indican que los derivados del 1,2,4-triazol exhiben actividades citotóxicas prometedoras contra diversas líneas celulares de cáncer humano, incluyendo las células MCF-7 (cáncer de mama), Hela (cáncer cervical) y A549 (cáncer de pulmón) . Estos compuestos pueden dirigirse selectivamente a las células cancerosas minimizando el daño a las células normales, lo que los convierte en candidatos potenciales para el desarrollo de medicamentos de quimioterapia.

Inhibición Enzimática

Estudios de acoplamiento molecular sugieren que los derivados del 1,2,4-triazol pueden unirse eficazmente a ciertas enzimas, como la aromatasa, que participa en la biosíntesis de los estrógenos. Al inhibir esta enzima, estos compuestos podrían servir como una estrategia terapéutica para los cánceres hormonodependientes .

Mejora de la Farmacocinética

Se sabe que la presencia del anillo de 1,2,4-triazol en los compuestos farmacéuticos mejora las propiedades farmacocinéticas. Esto incluye mejores perfiles de absorción, distribución, metabolismo y excreción (ADME), que son cruciales para la eficacia y seguridad de los medicamentos .

Optimización de la Selectividad y la Potencia

Las características estructurales de los derivados del 1,2,4-triazol permiten la optimización de la selectividad y la potencia en los agentes anticancerígenos. Modificando los sustituyentes en el anillo del triazol, los investigadores pueden desarrollar moléculas más selectivas y potentes con efectos secundarios reducidos .

Inducción de la Apoptosis

Se ha demostrado que algunos derivados del 1,2,4-triazol inducen la apoptosis en las células cancerosas. Esta muerte celular programada es un efecto deseable para los fármacos anticancerígenos, ya que conduce a la eliminación de las células cancerosas sin afectar al tejido sano circundante .

Síntesis de Productos Químicos Agrícolas

Más allá de las aplicaciones médicas, el grupo 1,2,4-triazol también se utiliza en la síntesis de productos químicos agrícolas. Sirve como precursor para la creación de herbicidas, fungicidas e insecticidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .

Plataformas de Evaluación Biológica

El marco del compuesto permite la creación de plataformas de evaluación biológica. Los investigadores pueden sintetizar una variedad de derivados y evaluar sus actividades biológicas, no solo contra el cáncer, sino también para fines antibacterianos, antivirales y antiinflamatorios .

Combate a la Resistencia a los Medicamentos

El desafío de la resistencia a los medicamentos en el tratamiento del cáncer se puede abordar desarrollando nuevos derivados del 1,2,4-triazol. Estos compuestos se pueden diseñar para superar los mecanismos de resistencia en las células cancerosas, brindando nuevas vías para el tratamiento .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c29-21(27-9-7-16-4-1-2-5-17(16)11-27)18-6-3-8-26(12-18)19-10-20(24-14-23-19)28-15-22-13-25-28/h1-2,4-5,10,13-15,18H,3,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIYIJBMRVPNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2356963.png)

![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)

![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2356980.png)